

5,7-Dimethylchroman-4-amine chemical properties

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Compound of Interest

Compound Name: 5,7-Dimethylchroman-4-amine

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An In-depth Technical Guide on the Core Chemical Properties of **5,7-Dimethylchroman-4-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethylchroman-4-amine is a heterocyclic organic compound belonging to the chroman-4-amine class. This structural motif is of significant interest in medicinal chemistry due to its presence in various bioactive molecules. Derivatives of chroman-4-amine have demonstrated a range of pharmacological activities, including potential as anticancer and antimicrobial agents, and as inhibitors of enzymes such as Sirtuin 2 (SIRT2). This technical guide provides a comprehensive overview of the known chemical properties, a general synthesis methodology, and the potential biological significance of **5,7-Dimethylchroman-4-amine**, tailored for professionals in drug discovery and development.

Chemical Properties

Detailed experimental data for **5,7-Dimethylchroman-4-amine** is not extensively available in the public domain. However, information for its hydrochloride salt and related analogs allows for the compilation of its core chemical properties.

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties for **5,7-Dimethylchroman-4-amine** and its hydrochloride salt.

Property	5,7-Dimethylchroman-4-amine (Free Base - Predicted)	5,7-Dimethylchroman-4-amine hydrochloride	Reference
IUPAC Name	5,7-dimethyl-3,4-dihydro-2H-chromen-4-amine	5,7-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride	[1]
Synonyms	-	-	
CAS Number	Not available	191608-24-9	[1]
Molecular Formula	C ₁₁ H ₁₅ NO	C ₁₁ H ₁₆ ClNO	[1]
Molecular Weight	177.24 g/mol	213.70 g/mol	[1]
Melting Point	Not available	Not available	
Boiling Point	Not available	Not available	
Solubility	Not available	Not available	
Storage Temperature	Not available	2-8°C	[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5,7-Dimethylchroman-4-amine** is not readily available in the surveyed literature. However, a general and efficient synthetic route can be inferred from the synthesis of other substituted chroman-4-one and chroman-4-amine derivatives.[2][3][4][5]

General Synthesis of Substituted Chroman-4-ones

The synthesis of the precursor, 5,7-Dimethylchroman-4-one, would likely follow a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[3]

- **Reactants:** A substituted 2'-hydroxyacetophenone (in this case, 2'-hydroxy-3',5'-dimethylacetophenone) and an appropriate aldehyde. For the unsubstituted C2 position, formaldehyde would be used.
- **Conditions:** The reaction is typically conducted in an ethanolic mixture with a base, such as diisopropylamine (DIPA), and heated using microwave irradiation.^[3]

Conversion to 5,7-Dimethylchroman-4-amine

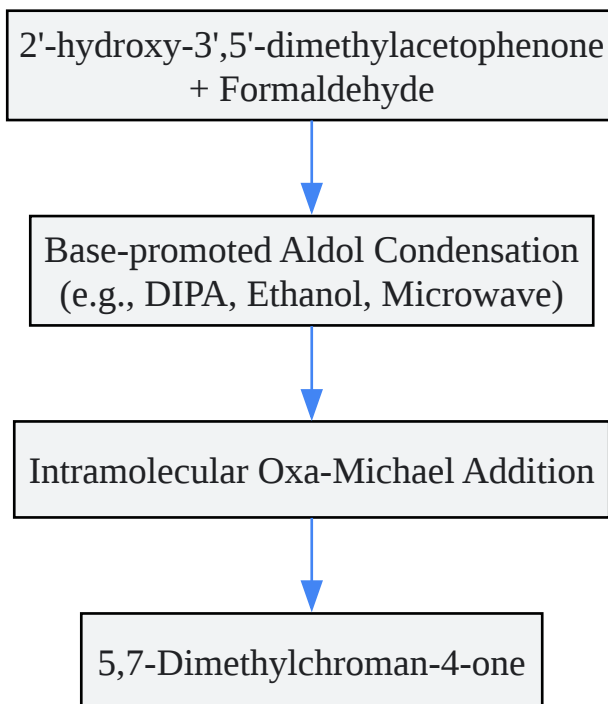
The resulting 5,7-Dimethylchroman-4-one can be converted to the corresponding amine via reductive amination.

- **Method:** A highly enantioselective method involves a CBS (Corey-Bakshi-Shibata) reduction of an in-situ formed N-H imine.^[4] Alternatively, a direct one-pot three-component Mannich-type reaction can be employed.^[4]

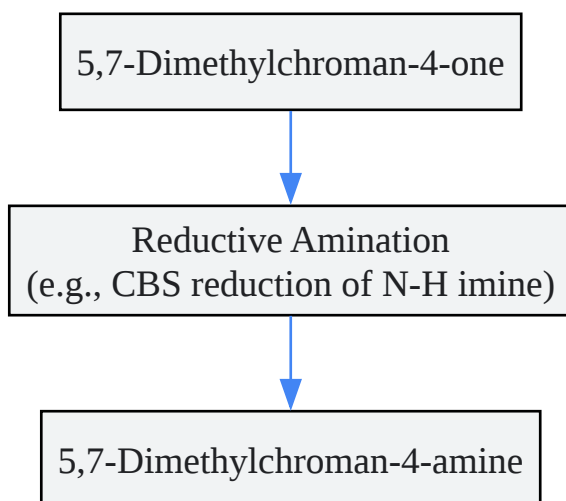
General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a substituted chroman-4-amine.

Synthesis of 5,7-Dimethylchroman-4-one



Synthesis of 5,7-Dimethylchroman-4-amine



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General synthetic workflow for **5,7-Dimethylchroman-4-amine**.

Potential Biological Activity and Signaling Pathways

While direct biological studies on **5,7-Dimethylchroman-4-amine** are limited, the broader class of chroman-4-one and chroman-4-amine derivatives has been extensively studied, revealing significant therapeutic potential.[6]

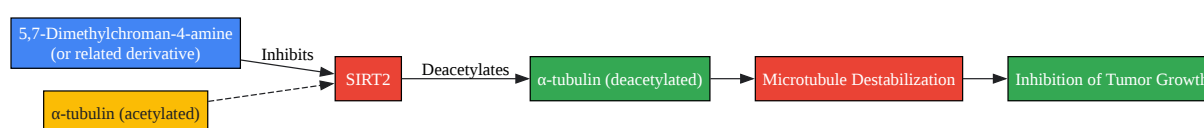
Sirtuin 2 (SIRT2) Inhibition

A significant body of research has focused on substituted chroman-4-one derivatives as selective inhibitors of SIRT2.[2][3][5] SIRT2 is a histone deacetylase involved in various cellular processes, including cell cycle regulation and aging-related diseases like neurodegenerative disorders and cancer.[3] Inhibition of SIRT2 can lead to hyperacetylation of α -tubulin, resulting in the inhibition of tumor growth.[3]

The structure-activity relationship (SAR) studies of these inhibitors have indicated that substitutions at the 2, 6, and 8 positions of the chroman-4-one scaffold are crucial for high potency.[3][5] Specifically, larger, electron-withdrawing groups at the 6 and 8 positions were found to be favorable.[3][5]

Proposed SIRT2 Inhibition Pathway

The following diagram illustrates the proposed mechanism of action for chroman-4-one based SIRT2 inhibitors.



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Proposed SIRT2 inhibition pathway by chroman derivatives.

Other Potential Activities

Derivatives of the chroman-4-one scaffold have also been investigated for a wide range of other biological activities, including:

- Anticancer[2][6]

- Antimicrobial and Antifungal[6][7][8][9]
- Anti-inflammatory[6]
- Antioxidant[6]
- Antidiabetic[6]

Analytical Characterization

Detailed spectral data (NMR, Mass Spectrometry) for **5,7-Dimethylchroman-4-amine** is not publicly available. For novel compounds of this class, the following analytical techniques would be essential for structural confirmation and purity assessment.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of aromatic amines.[10][11] Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) would be a suitable method for the analysis of **5,7-Dimethylchroman-4-amine**. [11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy would be crucial for the structural elucidation of the compound, confirming the positions of the methyl groups and the amine on the chroman scaffold.

Conclusion

5,7-Dimethylchroman-4-amine belongs to a class of compounds with significant potential in drug discovery and development. While specific experimental data for this particular molecule is scarce, the available information on related analogs provides a strong foundation for its synthesis and biological evaluation. The chroman-4-amine scaffold, particularly its role in SIRT2 inhibition, presents a promising avenue for the development of novel therapeutics for cancer and neurodegenerative diseases. Further research is warranted to synthesize and characterize **5,7-Dimethylchroman-4-amine** and to fully explore its pharmacological profile.

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